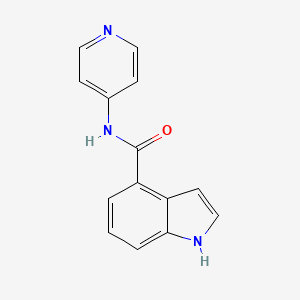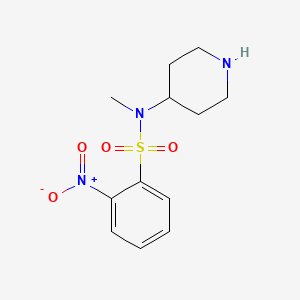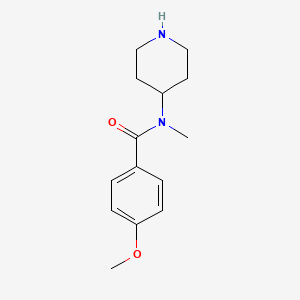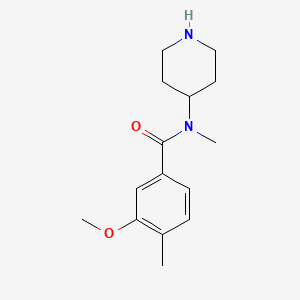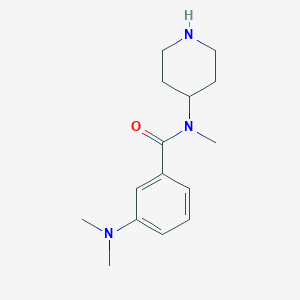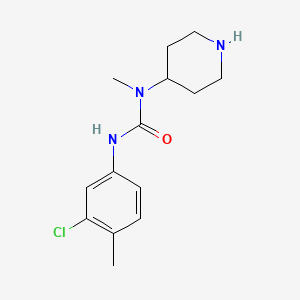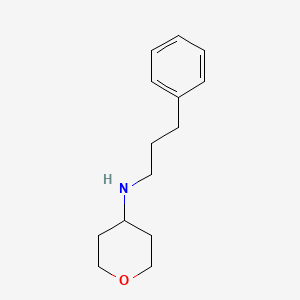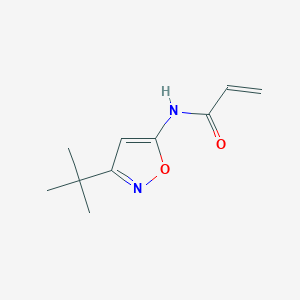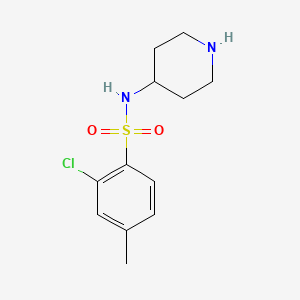
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea, also known as FPV-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPV-1 is a piperidine derivative that belongs to the class of urea compounds. This compound has been extensively studied for its pharmacological properties and has been found to exhibit promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the inhibition of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in improved cognitive function and mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea have been extensively studied in various in vitro and in vivo models. The compound has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and dementia. Additionally, 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its potent inhibitory activity against various enzymes involved in the regulation of physiological processes. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea. One of the areas of interest is the development of novel therapeutics for Alzheimer's disease and dementia. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit potent inhibitory activity against acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel antidepressant drugs. 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been found to exhibit antidepressant-like effects in animal models of depression, making it a promising candidate for the development of novel antidepressant drugs. Additionally, the development of novel delivery systems for 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea can improve its solubility and bioavailability, making it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea involves the reaction of 4-fluoroaniline with 1-methylpiperidin-4-ylisocyanate. The reaction proceeds under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization using suitable solvents.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes, and their dysregulation is associated with various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17(12-6-8-15-9-7-12)13(18)16-11-4-2-10(14)3-5-11/h2-5,12,15H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVGNHLSLSOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-methyl-1-piperidin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

